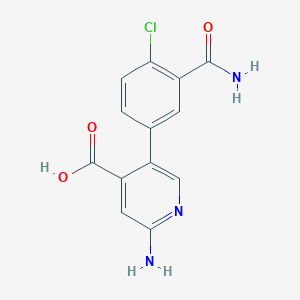
6-(3-Carbamoyl-4-chlorophenyl)nicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Carbamoyl-4-chlorophenyl)nicotinic acid (6-CPCNA) is an organic compound belonging to the class of nicotinic acids. It is a white crystalline solid with a molecular weight of 285.7 g/mol, and a melting point of 266-272°C. 6-CPCNA is a useful reagent in organic synthesis, as it can be used as a catalyst in a variety of reactions. It has also been used as a ligand in coordination chemistry and as a substrate in enzymatic reactions.
Mécanisme D'action
6-(3-Carbamoyl-4-chlorophenyl)nicotinic acid, 95% acts as an inhibitor of nicotinic acetylcholine receptors. It binds to the receptor and blocks the binding of acetylcholine, thereby preventing the activation of the receptor. This action can be used to study the effects of drugs on the human body, as well as to understand the mechanism of action of certain drugs.
Biochemical and Physiological Effects
6-(3-Carbamoyl-4-chlorophenyl)nicotinic acid, 95% has been shown to inhibit the binding of acetylcholine to nicotinic acetylcholine receptors. This action can be used to study the effects of drugs on the human body, as well as to understand the mechanism of action of certain drugs. In addition, 6-(3-Carbamoyl-4-chlorophenyl)nicotinic acid, 95% has been shown to have an anti-inflammatory effect, as well as to reduce pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 6-(3-Carbamoyl-4-chlorophenyl)nicotinic acid, 95% in lab experiments is that it is a relatively non-toxic compound, making it safe to use in a laboratory setting. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, 6-(3-Carbamoyl-4-chlorophenyl)nicotinic acid, 95% is not soluble in water, making it difficult to use in certain experiments.
Orientations Futures
Future research on 6-(3-Carbamoyl-4-chlorophenyl)nicotinic acid, 95% could focus on the development of new synthetic methods for its preparation. Additionally, further studies could be conducted to investigate its effects on the human body, as well as its potential applications in the pharmaceutical industry. Finally, further research could be conducted to explore the potential of 6-(3-Carbamoyl-4-chlorophenyl)nicotinic acid, 95% as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Méthodes De Synthèse
6-(3-Carbamoyl-4-chlorophenyl)nicotinic acid, 95% can be synthesized by the reaction of 3-carbamoyl-4-chlorophenylacetic acid and sodium cyanide in the presence of sodium hydroxide. This reaction is carried out at a temperature of 80-90°C in an inert atmosphere. The resulting product is then purified by recrystallization and the crude material is collected.
Applications De Recherche Scientifique
6-(3-Carbamoyl-4-chlorophenyl)nicotinic acid, 95% has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of pharmaceuticals, as a substrate in enzymatic reactions, and as a ligand in coordination chemistry. It has also been used to study the structure and function of proteins, as well as to investigate the effects of drugs on the human body.
Propriétés
IUPAC Name |
6-(3-carbamoyl-4-chlorophenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3/c14-10-3-1-7(5-9(10)12(15)17)11-4-2-8(6-16-11)13(18)19/h1-6H,(H2,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATHDEULAFRYJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=C(C=C2)C(=O)O)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688163 |
Source


|
| Record name | 6-(3-Carbamoyl-4-chlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261907-97-4 |
Source


|
| Record name | 6-(3-Carbamoyl-4-chlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














